2-Amino-6-metil-5,6,7,8-tetrahidro-1,6-naftiridin-3-carboxilato de etilo

Descripción general

Descripción

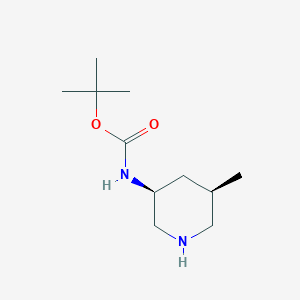

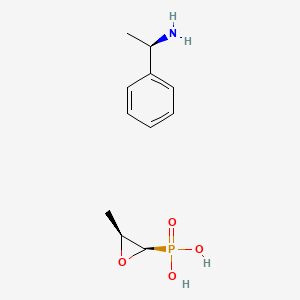

“Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate” is a chemical compound with the empirical formula C12H17N3O2 and a molecular weight of 235.28 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCOC(C1=CC2=C(N=C1N)CCN(C2)C)=O . This indicates that the molecule contains an ethoxy group (CCOC), a methyl group (CH3), and a 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate core.

Mecanismo De Acción

The exact mechanism of action of Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins, which can lead to the inhibition of certain metabolic pathways. Additionally, it is believed that the compound may act as an inhibitor of certain bacterial and fungal growth, as well as an inhibitor of certain viruses.

Biochemical and Physiological Effects

Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate has been found to have a number of biochemical and physiological effects. For example, it has been found to inhibit the growth of certain fungi, as well as certain bacteria. Additionally, it has been found to inhibit the growth of certain viruses, and to inhibit the activity of certain enzymes and proteins.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate in laboratory experiments has several advantages. First, it is relatively easy to synthesize and isolate, making it a convenient building block for organic synthesis. Additionally, it is relatively inexpensive, making it a cost-effective compound for laboratory experiments.

However, there are also some limitations to the use of Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate in laboratory experiments. For example, the exact mechanism of action of the compound is not fully understood, making it difficult to accurately predict the effects of the compound on various biochemical and physiological processes. Additionally, the compound is relatively unstable and can degrade quickly when exposed to air, making it difficult to store for long periods of time.

Direcciones Futuras

Given the potential applications of Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate, there are a number of potential future directions for research. For example, more research could be done to better understand the mechanism of action of the compound and its effects on various biochemical and physiological processes. Additionally, more research could be done to develop more efficient and cost-effective methods for synthesizing and isolating the compound. Furthermore, more research could be done to develop more stable forms of the compound, which could be used in a variety of laboratory experiments. Finally, more research could be done to explore the potential applications of the compound in the medical, agricultural, and industrial fields.

Aplicaciones Científicas De Investigación

Investigación Anticancerígena

2-Amino-6-metil-5,6,7,8-tetrahidro-1,6-naftiridin-3-carboxilato de etilo: ha demostrado ser prometedor en la investigación anticancerígena. Los estudios sugieren que los compuestos dentro de la clase 1,6-naftiridina exhiben actividad contra varias líneas celulares cancerosas. La relación estructura-actividad (SAR) y los estudios de modelado molecular se han utilizado para correlacionar la actividad anticancerígena de estos compuestos .

Actividad Anti-VIH

El potencial del compuesto se extiende a la investigación antiviral, particularmente contra el Virus de la Inmunodeficiencia Humana (VIH). La actividad farmacológica de las 1,6-naftiridinas incluye su uso en el desarrollo de medicamentos anti-VIH .

Aplicaciones Antimicrobianas

La investigación indica que las 1,6-naftiridinas, incluido el this compound, poseen propiedades antimicrobianas. Esto los hace valiosos en el estudio de nuevos antibióticos y antisépticos .

Propiedades Analgésicas

Las propiedades analgésicas de las 1,6-naftiridinas son de interés para el desarrollo de nuevos medicamentos para el alivio del dolor. Su capacidad para modular los receptores del dolor podría conducir a nuevos tratamientos para las afecciones de dolor crónico .

Investigación Antiinflamatoria

Este compuesto también se está estudiando por sus efectos antiinflamatorios. Tales propiedades son cruciales en el tratamiento de enfermedades inflamatorias y pueden conducir al desarrollo de nuevos fármacos antiinflamatorios .

Efectos Antioxidantes

Los efectos antioxidantes de las 1,6-naftiridinas son notables. Los antioxidantes juegan un papel importante en la protección de las células del estrés oxidativo, que está implicado en diversas enfermedades, incluidos los trastornos neurodegenerativos .

Propiedades

IUPAC Name |

ethyl 2-amino-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-3-17-12(16)9-6-8-7-15(2)5-4-10(8)14-11(9)13/h6H,3-5,7H2,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFWISFXVYDNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2CCN(CC2=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

260247-85-6 | |

| Record name | ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B1442978.png)

![(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1442980.png)

![{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol](/img/structure/B1442983.png)

![7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442997.png)